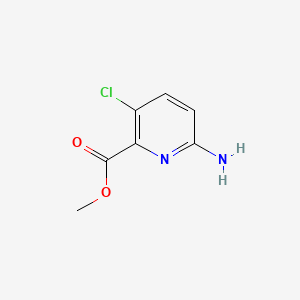
Methyl 6-amino-3-chloropicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-3-chloropicolinate is an organic compound . It is a common building block of many organic compounds .
Synthesis Analysis
The synthesis of Methyl 6-amino-3-chloropicolinate involves several steps . The reaction is generally performed in an aqueous solution at close to boiling . The first methylation of the amine begins with imine formation with formaldehyde. The formic acid acts as a source of hydride and reduces the imine to a secondary amine .Molecular Structure Analysis
The molecular structure of Methyl 6-amino-3-chloropicolinate is represented by the formula C7H7ClN2O2 . The InChI key is XUHPYPHVEHKNBT-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving Methyl 6-amino-3-chloropicolinate are complex and involve multiple steps . The reaction begins with imine formation with formaldehyde. The formic acid acts as a source of hydride and reduces the imine to a secondary amine .Physical And Chemical Properties Analysis
Methyl 6-amino-3-chloropicolinate has a molecular weight of 186.6 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere .Applications De Recherche Scientifique
Application of Alternative Fumigants
- Study Context : Research on alternative fumigants like 1,3-dichloropropene, chloropicrin, and metham sodium highlights the agricultural need for substitutes to methyl bromide, due to its ozone-depleting effects. Techniques for applying water-soluble formulations of these fumigants through drip irrigation systems have been developed, showcasing a move towards more environmentally friendly and economical solutions in crop protection Ajwa et al., 2002.
Branched Chain Aldehydes in Foods
- Study Context : Examination of the production and breakdown pathways of branched chain aldehydes, including 2-methyl propanal and 2- and 3-methyl butanal, reveals their importance in food flavor. This research underscores the complex interactions between food composition, microbial activity, and metabolic conversions, essential for managing desirable aldehyde levels in food products Smit et al., 2009.
Chemical Alternatives to Methyl Bromide
- Study Context : The search for alternatives to methyl bromide for vegetable crop production emphasizes the role of chemical alternatives like chloropicrin in managing soil-borne pests under Florida's subtropical climate. This research reflects ongoing efforts to identify effective pest management solutions that could also inform the application and environmental management practices of Methyl 6-amino-3-chloropicolinate Santos & Gilreath, 2006.
Illnesses Associated with Chloropicrin Use
- Study Context : Analysis of chloropicrin use in California agriculture and associated health impacts from 1992-2003 provides critical insights into the environmental and human health considerations necessary for using potent agricultural chemicals. This body of work informs the safety and regulatory measures that might be applicable to similar compounds like Methyl 6-amino-3-chloropicolinate Oriel et al., 2009.
Safety And Hazards
Propriétés
IUPAC Name |
methyl 6-amino-3-chloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHPYPHVEHKNBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682478 |
Source


|
| Record name | Methyl 6-amino-3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-3-chloropicolinate | |
CAS RN |
1256835-20-7 |
Source


|
| Record name | Methyl 6-amino-3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

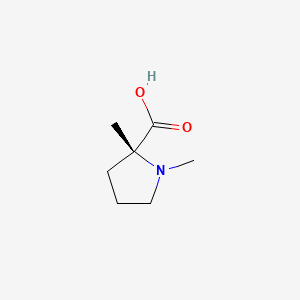
![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)
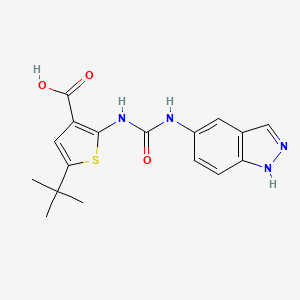
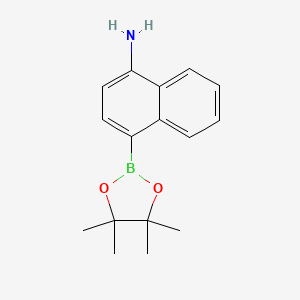
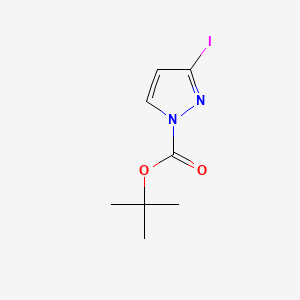
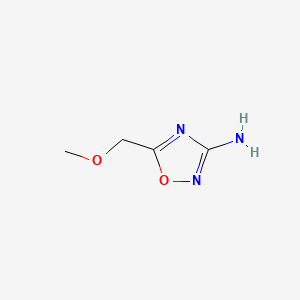
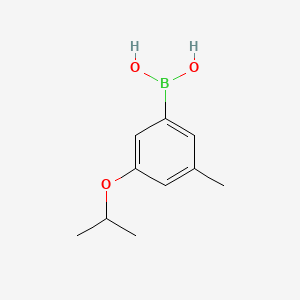
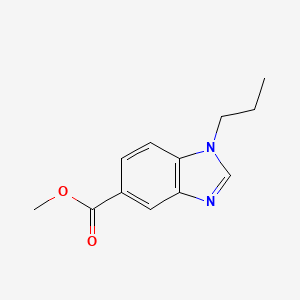
![Benzo[b]thiophen-4-amine hydrochloride](/img/structure/B596305.png)


![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)

![2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid](/img/structure/B596315.png)